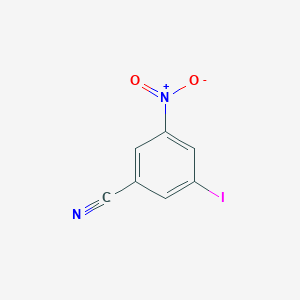

3-Iodo-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Iodo-5-nitrobenzonitrile: is an organic compound with the molecular formula C7H3IN2O2 . It is characterized by the presence of an iodine atom, a nitro group, and a nitrile group attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-nitrobenzonitrile typically involves the nitration of 3-iodobenzonitrile. The nitration process can be carried out using fuming nitric acid and sulfuric acid as the nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Iodo-5-nitrobenzonitrile can undergo nucleophilic substitution reactions due to the presence of the iodine atom. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation Reactions: Although less common, the nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

Substitution: Formation of substituted benzonitriles.

Reduction: Formation of 3-Iodo-5-aminobenzonitrile.

Oxidation: Formation of 3-Iodo-5-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C7H3IN2O3

- Molar Mass: 290.01 g/mol

- CAS Number: 1689-89-0

The compound features a nitro group and a benzonitrile moiety, which contribute to its biological activity. Its structure allows it to interact effectively with biological systems, particularly in targeting parasitic organisms.

Anthelmintic Activity

3-Iodo-5-nitrobenzonitrile is primarily recognized for its high anthelmintic activity against various parasitic worms, particularly nematodes and trematodes. Research indicates that it is effective against:

- Nematodes:

- Haemonchus contortus (a significant parasite in ruminants)

- Ancylostoma caninum (hookworm)

- Trematodes:

- Fasciola hepatica (liver fluke)

Studies show that the compound can be administered in various forms, including as a salt, which enhances its solubility and bioavailability. For instance, the N-methylglucamine salt of this compound is particularly noted for its high water solubility, making it suitable for parenteral administration .

Dosage and Administration

The recommended dosages vary based on the type of infestation and the animal species. Typical dosages range from:

- For Haemonchus contortus:

- 0.025 g/kg body weight via intramuscular injection.

- For oral administration:

Research Findings

Numerous studies have documented the efficacy of this compound in treating helminth infections:

- Efficacy Against Fasciola hepatica :

- Toxicity Studies :

Field Trials

Field trials conducted on cattle and sheep have shown promising results with nitroxinil treatment:

Mecanismo De Acción

The mechanism of action of 3-Iodo-5-nitrobenzonitrile is primarily related to its functional groups. The nitro group can participate in redox reactions, while the nitrile group can undergo hydrolysis or other transformations. The iodine atom can facilitate substitution reactions, making the compound versatile in various chemical processes.

Molecular Targets and Pathways:

Nitro Group: Involved in redox reactions, potentially affecting oxidative stress pathways.

Nitrile Group: Can be hydrolyzed to carboxylic acids, influencing metabolic pathways.

Iodine Atom: Facilitates nucleophilic substitution, impacting synthetic pathways.

Comparación Con Compuestos Similares

4-Iodo-3-nitrobenzonitrile: Similar structure but different position of functional groups.

3-Bromo-5-nitrobenzonitrile: Bromine instead of iodine, affecting reactivity.

3-Iodo-4-nitrobenzonitrile: Different position of the nitro group.

Uniqueness: 3-Iodo-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both iodine and nitro groups makes it a valuable intermediate in organic synthesis, offering versatility in chemical transformations.

Actividad Biológica

3-Iodo-5-nitrobenzonitrile, also known as Nitroxynil, is a chemical compound with significant biological activity, particularly as an anthelmintic agent . This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H3IN2O2

- Molecular Weight : 274.02 g/mol

- Melting Point : 136°C to 140°C

- Appearance : Bright yellow crystalline solid

This compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Cytochrome P450 Enzymes : The compound has been identified as an inhibitor of various cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification processes in organisms.

- Disruption of Metabolic Processes in Parasites : It disrupts the metabolic processes of parasitic worms, leading to their death. This action is particularly effective against both adult and immature stages of parasites .

Anthelmintic Properties

The compound is particularly noted for its effectiveness against various parasitic infections:

- Targeted Parasites :

- Fasciola hepatica (liver fluke)

- Haemonchus contortus (barber's pole worm)

- Ancylostoma caninum (dog hookworm)

Dosage and Administration

Research indicates effective dosages for treating helminth infestations without severe side effects:

- For Haemonchus contortus: 0.025 g/kg body weight via intramuscular injection.

- For Ancylostoma caninum: Oral administration at dosages ranging from 0.0125 to 0.025 g/kg body weight .

Case Studies

- Efficacy in Sheep : A study demonstrated that administering Nitroxynil effectively controlled fascioliasis in sheep, with no significant toxicity observed at recommended dosages .

- Combination Treatments : Research has shown that Nitroxynil can be used in combination with other anthelmintics such as doramectin and fenbendazole for enhanced efficacy against parasitic infections in livestock .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Iodo-1-methoxy-2-nitrobenzene | 52692-09-8 | Contains a methoxy group; used in organic synthesis |

| Nitroxinil | 1689-89-0 | Synonymous with this compound; shares similar biological activities |

| 4-Hydroxy-3-bromobenzonitrile | 1234567 | Bromine substitution instead of iodine; different reactivity profile |

This compound is distinguished by its specific combination of iodine and nitro functionalities, which grants it unique biological activities, particularly as an anthelmintic agent. Its ability to inhibit key enzymes involved in drug metabolism further differentiates it from structurally similar compounds .

Propiedades

IUPAC Name |

3-iodo-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPUKJLGQKVRQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.